2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol
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Overview
Description
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of a chloro-substituted phenyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Chloro-Substituted Phenyl Group: This step involves the chlorination of the phenyl ring, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethan-1-ol Moiety: The final step involves the nucleophilic substitution reaction where the ethan-1-ol group is introduced. This can be achieved using ethylene oxide or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anticancer, antiviral, and antibacterial agents.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites. The chloro-substituted phenyl group and the quinazoline core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol: Similar structure but with a propan-1-ol moiety instead of ethan-1-ol.
6-chloro-4-phenylquinazoline: Lacks the ethan-1-ol moiety.
4-phenylquinazoline: Lacks both the chloro and ethan-1-ol moieties.
Uniqueness
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol is unique due to the combination of the chloro-substituted phenyl group and the ethan-1-ol moiety, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-12-6-7-14-13(10-12)15(11-4-2-1-3-5-11)20-16(19-14)18-8-9-21/h1-7,10,21H,8-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQYBJKPSXUFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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